REACTION_CXSMILES
|
BrC1C=CC(O)=CC=1.IC1C=CC(I)=CC=1C(O)=O.C([O-])([O-])=O.[Cs+].[Cs+].OS(O)(=O)=O.[Br:31][C:32]1[CH:48]=[CH:47][C:35]([O:36][C:37]2[CH:45]=[CH:44][C:43]([I:46])=[CH:42][C:38]=2[C:39]([OH:41])=O)=[CH:34][CH:33]=1>CCOC(C)=O.C1(C)C=CC=CC=1>[Br:31][C:32]1[CH:33]=[CH:34][C:35]2[O:36][C:37]3[C:38](=[CH:42][C:43]([I:46])=[CH:44][CH:45]=3)[C:39](=[O:41])[C:47]=2[CH:48]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=C(C=C1)I
|
Name
|
|
Quantity
|
0.337 mL
|
Type
|
catalyst
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Cs2CO3
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
73.3 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OC2=C(C(=O)O)C=C(C=C2)I)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at RT for 1 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A RBF equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 50° C. for 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C. for 20 hrs
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the solids were washed with EtOAc
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×500 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic fraction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford crude 2-(4-bromophenoxy)-5-iodobenzoic acid (31.1 g) as a tan oil that
|
Type
|
TEMPERATURE
|
Details
|
The resulting dark mixture was heated to 60° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
The brown solution was poured slowly onto ice-water (1 L)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The resulting tan precipitant was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water a 1 N solution of NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
again with water, and dried under reduced pressure
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |